5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a heterocyclic compound that contains both bromine and chlorine substituents on a benzamide core, with a pyrazole ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazines.
Bromination and Chlorination: The benzamide core can be brominated and chlorinated using bromine and chlorine reagents, respectively.
Coupling Reaction: The final step involves coupling the halogenated benzamide with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of hydroxylated or ketone derivatives.
Reduction Products: Reduction typically yields amine or alcohol derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It is investigated for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(1H-pyrazol-3-yl)benzamide: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.
5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide: The position of the pyrazole ring attachment differs, potentially altering its interaction with biological targets.
Uniqueness
5-bromo-2-chloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the specific positioning of its substituents, which can influence its pharmacokinetic properties and biological activity. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C11H9BrClN3O |
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Molecular Weight |
314.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H9BrClN3O/c1-16-5-4-10(15-16)14-11(17)8-6-7(12)2-3-9(8)13/h2-6H,1H3,(H,14,15,17) |
InChI Key |
NBKROGKCMHUQGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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